molecular formula C7H10N2O B12869966 3-Methyl-1,4,5,6-tetrahydroisoxazolo[3,4-b]pyridine

3-Methyl-1,4,5,6-tetrahydroisoxazolo[3,4-b]pyridine

Cat. No.: B12869966
M. Wt: 138.17 g/mol
InChI Key: LRJZWOTXIMCOAE-UHFFFAOYSA-N
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Description

3-Methyl-1,4,5,6-tetrahydroisoxazolo[3,4-b]pyridine is a heterocyclic compound that features a fused isoxazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,4,5,6-tetrahydroisoxazolo[3,4-b]pyridine can be achieved through various methods. One common approach involves the heterocyclization reactions of 3-methylisoxazol-5-amine with pyruvic acid derivatives. These reactions can be carried out using classical methods of activation, such as heating and mechanical agitation, as well as non-classical methods like microwave irradiation and ultrasonication . The choice of method can affect the efficiency and yield of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,4,5,6-tetrahydroisoxazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and the use of solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding oxo derivatives, while reduction can yield fully saturated compounds.

Scientific Research Applications

3-Methyl-1,4,5,6-tetrahydroisoxazolo[3,4-b]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-Methyl-1,4,5,6-tetrahydroisoxazolo[3,4-b]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methyl-1,4,5,6-tetrahydroisoxazolo[3,4-b]pyridine include:

  • 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP)
  • 1H-Pyrazolo[3,4-b]pyridines
  • 3-Methylisoxazol-5-amine derivatives

Uniqueness

What sets this compound apart from these similar compounds is its specific ring fusion and substitution pattern, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

3-methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[3,4-b]pyridine

InChI

InChI=1S/C7H10N2O/c1-5-6-3-2-4-8-7(6)9-10-5/h2-4H2,1H3,(H,8,9)

InChI Key

LRJZWOTXIMCOAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCNC2=NO1

Origin of Product

United States

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